molecular formula C16H16ClNO4S B11625215 Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11625215
M. Wt: 353.8 g/mol
InChI Key: SRXDLYJKSRQSSW-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenoxy Acetamide: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base to form 4-chlorophenoxyacetic acid. This is then reacted with an amine to form the acetamido derivative.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2,5-dimethylthiophene.

    Coupling Reaction: The final step involves coupling the chlorophenoxy acetamido derivative with the thiophene ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar structure but with two chlorine atoms on the phenoxy group.

Uniqueness

METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of the amino group followed by esterification. The synthetic pathway can be summarized as follows:

  • Starting Materials : 4-chlorophenol, thioester derivatives, and acetic anhydride.
  • Reagents : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the formation of amide bonds.
  • Purification : Purification is commonly achieved through recrystallization or chromatography techniques.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related thiophene derivatives have shown promise in inhibiting the growth of various cancer cell lines, including A-549 lung cancer cells. The mechanisms underlying this activity may involve:

  • Induction of Apoptosis : Compounds have been observed to trigger apoptotic pathways in tumor cells.
  • Cell Cycle Arrest : Inhibition of cell cycle progression has been noted, particularly at the G1/S checkpoint.

Acetylcholinesterase Inhibition

Another area of interest is the potential inhibitory effect on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated:

  • IC50 Values : Some derivatives have shown IC50 values as low as 2.7 µM against AChE, indicating potent inhibitory effects.
  • Molecular Docking Studies : These studies suggest strong binding interactions with the active site of AChE, providing insights into their mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Presence of ChlorineEnhances lipophilicity and binding affinity
Dimethyl SubstitutionModulates electronic properties and steric hindrance
Acetyl GroupIncreases solubility and bioavailability

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that methyl thiophene derivatives can inhibit tumor cell proliferation significantly compared to controls. For example, a study involving xenograft models demonstrated reduced tumor volumes upon treatment with related compounds.
  • Computational Studies : Molecular dynamics simulations have elucidated the stability and interaction profiles of these compounds with target proteins, reinforcing their potential as therapeutic agents.
  • Toxicological Assessments : Preliminary assessments indicate a favorable safety profile; however, further studies are required to fully understand the toxicity and side effects associated with prolonged exposure.

Properties

Molecular Formula

C16H16ClNO4S

Molecular Weight

353.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16ClNO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

SRXDLYJKSRQSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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